

# Solubility of 4-Hydroxy-2-butanone in organic solvents

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## Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

Cat. No.: B042824

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An In-depth Technical Guide on the Solubility of **4-Hydroxy-2-butanone** in Organic Solvents

## Introduction

**4-Hydroxy-2-butanone** (CAS: 590-90-9), also known as 3-oxobutanol, is a bifunctional molecule containing both a hydroxyl and a ketone group.<sup>[1][2]</sup> This structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.<sup>[1][2]</sup> For researchers, scientists, and drug development professionals, understanding the solubility of **4-Hydroxy-2-butanone** in various organic solvents is critical for reaction engineering, purification processes, formulation development, and analytical method development.

This technical guide provides a summary of the currently available solubility data for **4-Hydroxy-2-butanone**, a detailed experimental protocol for determining its solubility, and graphical representations of the experimental workflow and the chemical principles governing its solubility.

## Solubility Profile of 4-Hydroxy-2-butanone

A comprehensive, quantitative dataset on the solubility of **4-Hydroxy-2-butanone** in a wide range of organic solvents is not readily available in peer-reviewed literature. However, various sources provide qualitative and semi-quantitative information, which is summarized below. The molecule's polarity, imparted by the hydroxyl and carbonyl groups, suggests it will be most soluble in polar solvents.

Expected Solubility Trends: Due to its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the hydroxyl and ketone oxygens), **4-Hydroxy-2-butanone** is expected to be highly soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetone). Its solubility is expected to decrease in nonpolar solvents as the nonpolar character of the solvent increases.

Table 1: Summary of Known Solubility Data for **4-Hydroxy-2-butanone**

Solvent/System	Solubility	Remarks
Water	Miscible[1][2][3][4][5]	Estimated at 1,000,000 mg/L at 25 °C[6]
Alcohol	Soluble/Miscible[1][2][4][6]	Specific alcohols not always detailed, but ethanol is explicitly mentioned.
Ethanol	Miscible[1][2][4]	
Ether	Miscible[1][2][4]	Refers to diethyl ether.
DMSO	≥ 200 mg/mL (2269.89 mM)[7]	Requires sonication; used for creating stock solutions.[7]
DMSO/PEG300/Tween-80/Saline (10:40:5:45)	≥ 5 mg/mL (56.75 mM)[7]	A common vehicle for in-vitro/in-vivo studies.[7]
DMSO/Corn Oil (10:90)	≥ 5 mg/mL (56.75 mM)[7]	An alternative formulation vehicle.[7]

## Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

The following is a detailed methodology for determining the solubility of **4-Hydroxy-2-butanone** in an organic solvent. This method is based on the widely used shake-flask technique, which allows for the determination of equilibrium solubility.[8]

### 1. Materials and Equipment:

- **4-Hydroxy-2-butanone** (purity >95%)
- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg)
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Screw-capped vials (e.g., 20 mL glass vials)
- Syringes and syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

## 2. Procedure:

- **Preparation:** Add an excess amount of **4-Hydroxy-2-butanone** to a series of screw-capped vials. The excess solid (or liquid, if it forms a separate phase) is crucial to ensure that equilibrium with a saturated solution is achieved.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to each vial.
- **Equilibration:** Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
- **Phase Separation:** After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

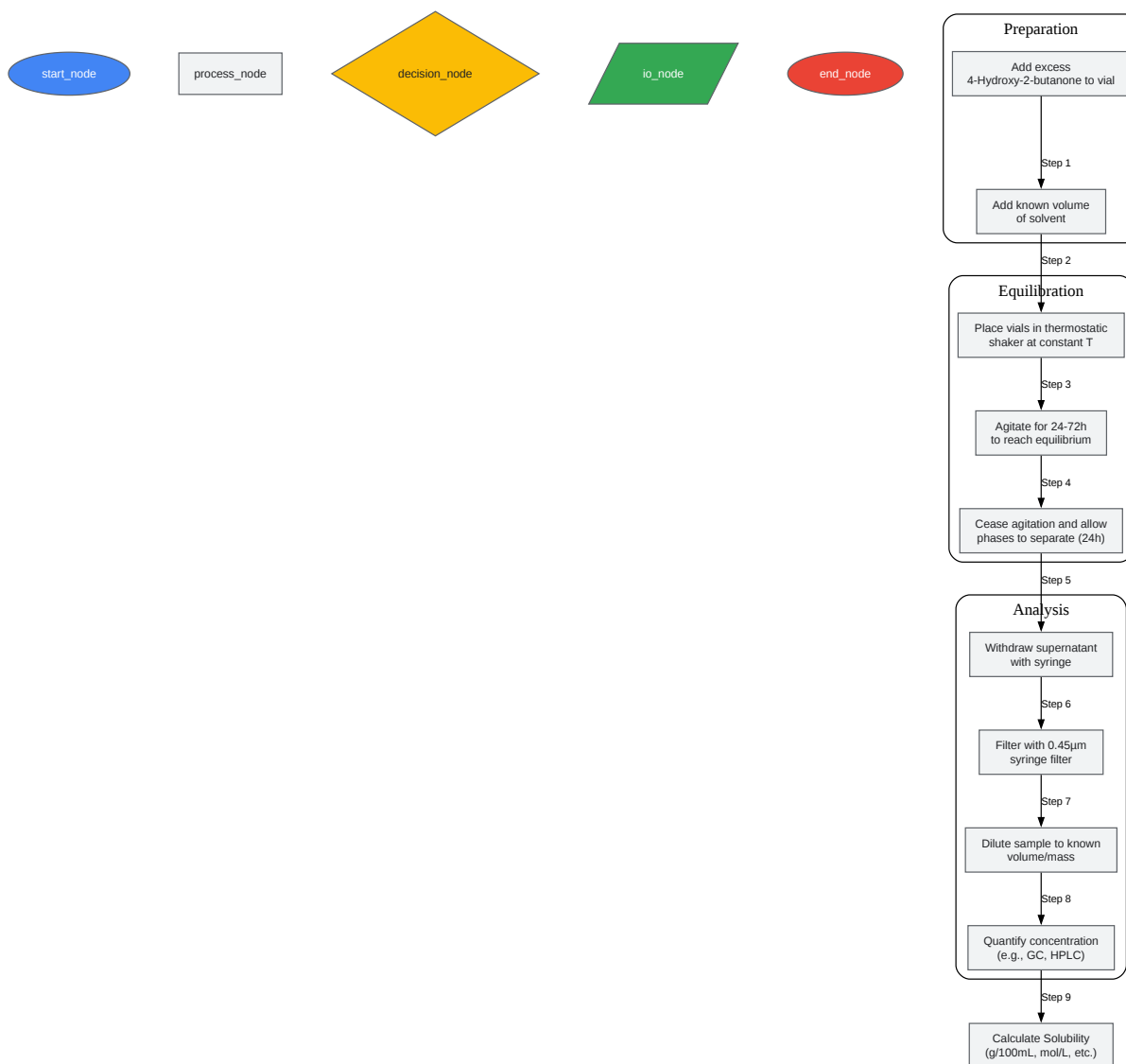
- Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
- Quantification:
  - Determine the mass of the collected sample.
  - Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
  - Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of **4-Hydroxy-2-butanone**.
- Data Calculation: The solubility (S) can be calculated in various units, such as g/100 g of solvent or mol/L.
  - For mass fraction:  $S = (\text{mass of solute} / \text{mass of solvent})$
  - For molarity:  $S = (\text{moles of solute} / \text{volume of solution in L})$

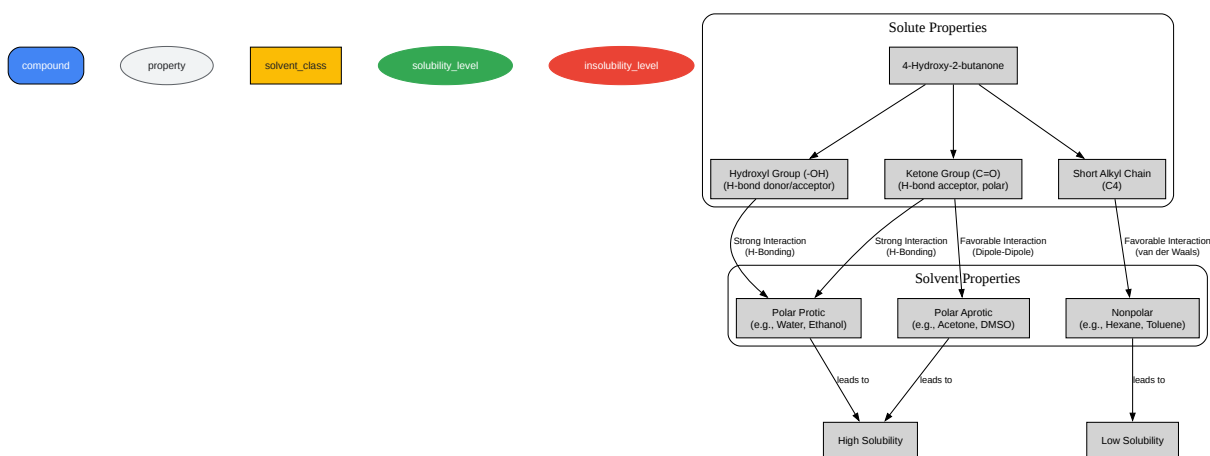
### 3. Validation:

- The reliability of the method should be confirmed by running replicates.
- The solid phase remaining at the end of the experiment can be analyzed (e.g., by melting point or spectroscopy) to ensure that the solute has not degraded or undergone a phase change during the experiment.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the solubility of **4-Hydroxy-2-butanone**.





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